2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine
Overview
Description
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C16H26N2OSi and a molecular weight of 290.48 g/mol . This compound is characterized by the presence of a cyano group, a pyridine ring, and a triisopropylsilyl-ethynyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and triisopropylsilylacetylene.
Reaction Conditions: The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium catalysts, such as palladium acetate or palladium chloride, are frequently used to facilitate the coupling reactions.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The triisopropylsilyl-ethynyl group can undergo coupling reactions, such as the Suzuki-Miyaura coupling, using boron reagents and palladium catalysts.
Scientific Research Applications
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine can be compared with similar compounds, such as:
2-Cyano-3-ethynylpyridine: Lacks the triisopropylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-((Triisopropylsilyl)ethynyl)pyridine: Lacks the cyano group, which may affect its electronic properties and reactivity.
2-Cyano-4-((triisopropylsilyl)ethynyl)pyridine: Has a different substitution pattern on the pyridine ring, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
3-[tri(propan-2-yl)silyloxymethyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OSi/c1-12(2)20(13(3)4,14(5)6)19-11-15-8-7-9-18-16(15)10-17/h7-9,12-14H,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAFLTMDIXRQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=C(N=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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